{[2-(Ethenylsulfonyl)ethyl]sulfanyl}benzene
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Overview
Description
{[2-(ETHENESULFONYL)ETHYL]SULFANYL}BENZENE is an organic compound characterized by the presence of an ethenesulfonyl group attached to an ethyl chain, which is further connected to a benzene ring through a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[2-(ETHENESULFONYL)ETHYL]SULFANYL}BENZENE typically involves the reaction of ethenesulfonyl chloride with ethyl mercaptan to form the intermediate compound, which is then reacted with benzene under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of {[2-(ETHENESULFONYL)ETHYL]SULFANYL}BENZENE may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized temperature and pressure conditions can enhance the yield and purity of the compound.
Types of Reactions:
Oxidation: {[2-(ETHENESULFONYL)ETHYL]SULFANYL}BENZENE can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
{[2-(ETHENESULFONYL)ETHYL]SULFANYL}BENZENE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of {[2-(ETHENESULFONYL)ETHYL]SULFANYL}BENZENE involves its interaction with molecular targets through its reactive sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
- {[2-(METHANESULFONYL)ETHYL]SULFANYL}BENZENE
- {[2-(PROPANESULFONYL)ETHYL]SULFANYL}BENZENE
- {[2-(BUTANESULFONYL)ETHYL]SULFANYL}BENZENE
Comparison: {[2-(ETHENESULFONYL)ETHYL]SULFANYL}BENZENE is unique due to the presence of the ethenesulfonyl group, which imparts distinct reactivity and properties compared to its analogs with different alkyl sulfonyl groups. This uniqueness can be leveraged in specific applications where the reactivity of the ethenesulfonyl group is advantageous.
Properties
Molecular Formula |
C10H12O2S2 |
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Molecular Weight |
228.3 g/mol |
IUPAC Name |
2-ethenylsulfonylethylsulfanylbenzene |
InChI |
InChI=1S/C10H12O2S2/c1-2-14(11,12)9-8-13-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
InChI Key |
LRCAIQAKJVCCBD-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)CCSC1=CC=CC=C1 |
Origin of Product |
United States |
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